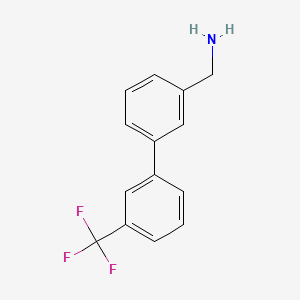

3'-(Trifluoromethyl)-biphenyl-3-methanamine

Description

3'-(Trifluoromethyl)-biphenyl-3-methanamine (CAS 472964-21-9) is a biphenyl derivative featuring a trifluoromethyl (-CF₃) group at the 3' position of one benzene ring and a methanamine (-CH₂NH₂) group at the 3 position of the adjacent ring. The trifluoromethyl group imparts electron-withdrawing properties, enhancing metabolic stability and bioavailability, while the methanamine moiety provides a reactive site for interactions with biological targets. This compound is of interest in medicinal chemistry, particularly for central nervous system (CNS) drug development and enzyme inhibition studies .

Properties

IUPAC Name |

[3-[3-(trifluoromethyl)phenyl]phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N/c15-14(16,17)13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-18/h1-8H,9,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNTZEXLIDRINJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301232784 | |

| Record name | 3′-(Trifluoromethyl)[1,1′-biphenyl]-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472964-39-9 | |

| Record name | 3′-(Trifluoromethyl)[1,1′-biphenyl]-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472964-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′-(Trifluoromethyl)[1,1′-biphenyl]-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3'-(Trifluoromethyl)-biphenyl-3-methanamine is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features that enhance its biological activity. The trifluoromethyl group is known to improve metabolic stability and bioavailability, making this compound a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its pharmacokinetic properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula: C13H12F3N

- Molecular Weight: Approximately 251.25 g/mol

- Structure: The compound features a biphenyl structure with a trifluoromethyl group at the 3' position and a methanamine functional group.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for effective binding to target proteins. This interaction can modulate various biological pathways, leading to desired therapeutic effects.

Key Mechanisms:

- Enzyme Modulation: The compound may act as an inhibitor or modulator of specific enzymes, particularly cytochrome P450 enzymes, influencing their catalytic activity and affecting the metabolism of other substrates.

- Receptor Binding: Enhanced binding affinity to specific receptors has been observed, which is critical for understanding its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties: Investigated for its potential as an antimicrobial agent.

- Anticancer Activity: Preliminary studies suggest it may inhibit tumor growth through various mechanisms .

Case Studies

Several studies have explored the biological activity of related compounds with similar structures:

- Inhibition Studies:

- Pharmacokinetic Properties:

- Research into pharmacokinetics revealed that compounds with trifluoromethyl groups often exhibit improved absorption and distribution profiles in vivo.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities and mechanisms:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl at 3' position | Antimicrobial, anticancer |

| 2'-(Trifluoromethyl)-biphenyl-4-methanamine | Trifluoromethyl at 2' position | Varies based on substitution |

| 4'-(Trifluoromethyl)-biphenyl-3-methanamine | Trifluoromethyl at 4' position | Enhanced lipophilicity |

| C-(2,4'-Bis(trifluoromethyl)biphenyl-4-yl)-methylamine | Contains two trifluoromethyl groups | Increased biological activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 3'-(Trifluoromethyl)-biphenyl-3-methanamine and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₄H₁₂F₃N | 263.25 | Trifluoromethyl (3'), methanamine (3) | Biphenyl core with electron-withdrawing CF₃ and amino group |

| (2-Methyl-[1,1'-biphenyl]-3-yl)methanamine | C₁₄H₁₅N | 197.28 | Methyl (2), methanamine (3) | Biphenyl core with electron-donating methyl |

| 2-[3-(Trifluoromethyl)phenyl]ethylamine | C₉H₁₀F₃N | 189.18 | Trifluoromethyl (3), ethylamine | Single benzene ring with ethylamine chain |

| [1,1'-Biphenyl]-3-yl(phenyl)methanamine | C₁₉H₁₇N | 259.35 | Biphenyl (3), methanamine | Extended aromatic system without CF₃ |

| 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine | C₈H₇ClF₃NO | 249.60 | Chloro, trifluoromethoxy, methanamine | Mixed halogen and alkoxy substituents |

| [3-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C₇H₇F₃N₂·HCl | 212.60 | Trifluoromethyl (3), pyridine ring | Heterocyclic core with CF₃ and amine |

Key Observations :

- Chain Length : The ethylamine chain in C₉H₁₀F₃N introduces conformational flexibility, which may alter receptor interaction compared to the rigid methanamine group in the target compound .

- Heterocyclic vs. Biphenyl Systems : The pyridine-based derivative (C₇H₇F₃N₂·HCl) offers hydrogen-bonding capabilities via its nitrogen atom, contrasting with the purely aromatic biphenyl system .

Target Compound (C₁₄H₁₂F₃N)

- CNS Drug Potential: The biphenyl scaffold and trifluoromethyl group may enhance blood-brain barrier penetration, making it suitable for neuropharmacological applications .

- Enzyme Inhibition: The electron-withdrawing CF₃ group could stabilize interactions with enzymes like monoamine oxidases or cytochrome P450 isoforms.

Comparable Compounds

- C₁₄H₁₅N (Methyl-substituted biphenyl) : Used in organic synthesis for building block applications; lacks the metabolic stability conferred by CF₃ .

- C₉H₁₀F₃N (Ethylamine derivative) : Studied as a neurotransmitter analog due to structural similarity to phenethylamines; shorter half-life than biphenyl derivatives .

- C₈H₇ClF₃NO (Chloro-trifluoromethoxy): Demonstrates antimicrobial activity, likely due to the synergistic effects of chloro and trifluoromethoxy groups .

- C₇H₇F₃N₂·HCl (Pyridine derivative) : Explored in oncology for kinase inhibition, leveraging the pyridine ring’s affinity for ATP-binding pockets .

Research Findings and Efficiency Comparisons

- Substituent Impact : highlights that trifluoromethylphenyl derivatives with electron-withdrawing groups (e.g., 3a and 3c) exhibit 5.8–8.0-fold higher biological efficiency compared to halogenated analogs (e.g., 3b) . This supports the superior activity of CF₃-containing compounds like the target.

- Thermodynamic Stability : The biphenyl system in C₁₄H₁₂F₃N may offer greater conformational rigidity than single-ring analogs, improving target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.